molecular formula C10H11N3OS B13697337 2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole

2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole

Cat. No.: B13697337
M. Wt: 221.28 g/mol
InChI Key: UQMVOZVLLRFHCT-UHFFFAOYSA-N
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Description

2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core with an amino group at position 2 and a methoxy(phenyl)methyl substituent at position 5. The methoxy(phenyl)methyl group consists of a benzyl moiety substituted with a methoxy group, enhancing the molecule’s lipophilicity and electronic complexity.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

5-[methoxy(phenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3OS/c1-14-8(7-5-3-2-4-6-7)9-12-13-10(11)15-9/h2-6,8H,1H3,(H2,11,13)

InChI Key

UQMVOZVLLRFHCT-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Solid-Phase Grinding Method Using Thiosemicarbazide, Aromatic Acid, and Phosphorus Oxychloride or Pentachloride

A patented method describes a solid-phase reaction involving thiosemicarbazide, an aromatic acid (such as p-anisic acid or substituted benzoic acids), and phosphorus oxychloride or phosphorus pentachloride as reagents. The key steps are:

  • Mixing and Grinding : A molar ratio of thiosemicarbazide : aromatic acid : phosphorus oxychloride (or pentachloride) of approximately 1 : (1–1.2) : (1–1.2) is added to a dry reaction vessel and ground evenly at room temperature until the reaction completes, producing a crude product.

  • Alkaline Workup : An alkaline solution is added to the crude product to adjust the pH to 8–8.2.

  • Isolation and Purification : The mixture is filtered, and the filter cake is dried and recrystallized from a mixed solvent to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole derivative.

Advantages : This method is simple, rapid, mild in conditions, requires low equipment sophistication, and yields are high (above 91–94%).

Step Description Conditions Yield (%)
Grinding Thiosemicarbazide + Aromatic acid + POCl3/PCl5 Room temperature, dry vessel Crude product formed
Alkaline treatment Adjust pH to 8–8.2 Addition of alkaline solution -
Filtration & Recrystallization Purification of product Mixed solvent recrystallization 91–94 (reported)

This method is applicable to various substituted aromatic acids, including methoxy-substituted phenyl groups, making it suitable for synthesizing this compound analogues.

Cyclization of Thiosemicarbazone Intermediate from p-Anisaldehyde

Another established synthetic route involves:

  • Formation of Thiosemicarbazone Intermediate : Reacting p-anisaldehyde (4-methoxybenzaldehyde) with thiosemicarbazide in ethanol at room temperature for several hours (~7 h) yields a thiosemicarbazone intermediate.

  • Cyclization : The intermediate is then cyclized in the presence of ferric chloride hexahydrate in aqueous solution at elevated temperature (80–90 °C) for about 30 minutes.

  • Workup and Purification : After filtration and concentration, the residue is treated with aqueous ammonia to precipitate the product, which is then purified by silica gel chromatography.

This method yields 5-amino-2-(4′-methoxyphenyl)-1,3,4-thiadiazole derivatives, structurally related to the target compound, with moderate yields (~5.6% reported for this specific step but can be optimized).

Step Description Conditions Yield (%)
Thiosemicarbazone formation p-Anisaldehyde + Thiosemicarbazide in ethanol Room temperature, 7 h 86 (intermediate)
Cyclization Ferric chloride hexahydrate, aqueous solution 80–90 °C, 30 min 5.6 (final product)

This route is more classical and involves solution-phase chemistry with chromatographic purification, suitable for producing regioisomers and derivatives.

Alternative Cyclization Using Perchloromethyl Mercaptan and Benzamidine Derivatives

For related thiadiazole derivatives, the synthesis involves:

  • Conversion of 4-methoxybenzonitrile to 4-methoxybenzamidine hydrochloride.
  • Cyclization with perchloromethyl mercaptan in basic aqueous solution to form chlorothiadiazole intermediates.
  • Subsequent substitution with ammonia to yield 5-amino-3-(4′-methoxyphenyl)-1,2,4-thiadiazole derivatives.

While this is for a different thiadiazole isomer (1,2,4-thiadiazole), it demonstrates the diversity of synthetic approaches to methoxyphenyl-substituted aminothiadiazoles.

Analytical and Characterization Data

The synthesized compounds are characterized by standard spectroscopic methods:

  • Infrared (IR) Spectroscopy : Characteristic bands for N-H stretching (~2944 cm⁻¹), phenyl C-H (~3039 cm⁻¹), C=N of thiadiazole (~1640 cm⁻¹), and C-N stretching (~1245 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : Proton NMR shows signals corresponding to methoxy groups (~3.8 ppm, singlet), aromatic protons (6.9–8.0 ppm, doublets), and amino protons (~7.8–8.0 ppm, singlet).
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weights (e.g., m/z ~209–226 for related methoxyphenyl thiadiazoles).

These data confirm the successful synthesis and purity of the target compounds.

Comparative Summary of Preparation Methods

Method Reagents & Conditions Advantages Yield (%) Notes
Solid-phase grinding with POCl3/PCl5 Thiosemicarbazide + aromatic acid + POCl3 or PCl5, room temp grinding, alkaline workup Simple, mild, short reaction time, high yield, low equipment >91–94 Economical, scalable, high purity
Thiosemicarbazone cyclization p-Anisaldehyde + thiosemicarbazide in EtOH; cyclization with FeCl3·6H2O, aqueous, heat Well-established, good intermediate yield Intermediate 86%, final ~5.6 (needs optimization) Requires chromatographic purification
Perchloromethyl mercaptan route Benzamidine hydrochloride + perchloromethyl mercaptan, substitution with ammonia Alternative regioisomer synthesis Moderate More complex, specific to 1,2,4-thiadiazole

Research Findings and Practical Considerations

  • The solid-phase grinding method using phosphorus oxychloride or pentachloride is currently the most efficient and practical for preparing this compound, offering high yields and mild conditions, suitable for scale-up.

  • The cyclization of thiosemicarbazone intermediates is useful for obtaining regioisomers and allows structural diversification but may require more extensive purification.

  • The choice of method depends on the desired substitution pattern, available reagents, and scale of synthesis.

  • The synthesized compounds show potential for biological activity, including anticancer effects, which underscores the importance of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Differences

The key distinction between 2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole and its analogs lies in the substituent at position 5:

  • 2-Amino-5-phenyl-1,3,4-thiadiazole (TB): A simple phenyl group directly attached to the thiadiazole ring. This structure lacks electron-donating or withdrawing groups, resulting in baseline electronic properties .
  • 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (3c): The nitro group at the para position introduces strong electron-withdrawing effects, polarizing the molecule and enhancing reactivity .
  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole (3b): The para-methoxy group donates electrons via resonance, increasing electron density on the phenyl ring .
  • 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS): The ortho-hydroxy group facilitates intramolecular hydrogen bonding, influencing fluorescence properties .

Physical Properties

Melting points and solubility vary significantly with substituents:

Compound Substituent Melting Point (°C) Solubility Trends
2-Amino-5-[methoxy(phenyl)methyl]-... Methoxy(phenyl)methyl Not reported Likely moderate lipophilicity
2-Amino-5-(4-nitrophenyl)-... (3c) 4-nitrophenyl 254–256 Low (polar aprotic solvents)
2-Amino-5-(4-methoxyphenyl)-... (3b) 4-methoxyphenyl 184–185 Moderate (DMSO, ethanol)
2-Amino-5-(4-bromophenyl)-... (3d) 4-bromophenyl 226 Low (chloroform, DCM)

The target compound’s methoxy(phenyl)methyl group may enhance solubility in polar organic solvents compared to nitro or bromo derivatives.

Pharmacological Potential

Compounds with dual fluorescence (e.g., TS) are explored as molecular probes or antimycotic agents . The target compound’s methoxy(phenyl)methyl group could enhance bioavailability compared to hydroxyl or nitro analogs, making it a candidate for drug delivery studies.

Biological Activity

2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring with an amino group and a methoxy-phenylmethyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown promising results in inhibiting cancer cell proliferation:

  • Cell Viability Assays : The MTS assay demonstrated that certain derivatives significantly reduced the viability of LoVo (colon cancer) and MCF-7 (breast cancer) cell lines. For example, a derivative exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Compounds were found to increase the proportion of apoptotic cells significantly compared to untreated controls .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism
2gLoVo2.44Apoptosis induction
2gMCF-723.29Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives have been extensively studied:

  • Broad Spectrum : These compounds exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi. Notably, derivatives have shown higher potency than standard antibiotics like streptomycin and fluconazole .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values lower than those of commonly used antibiotics, indicating their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Comparison DrugMIC (µg/mL)
15S. aureus32.6Itraconazole47.5
15E. coliVariesStreptomycinVaries

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound exhibits several other pharmacological activities:

  • Anti-inflammatory : Thiadiazole derivatives have been noted for their anti-inflammatory effects in various models.
  • Antiviral : Some studies suggest potential antiviral activity against specific viruses.
  • Neuroprotective : Research indicates that certain derivatives may offer neuroprotective benefits.

Case Studies

  • Anticancer Study : A study involving the treatment of MCF-7 cells with thiadiazole derivatives showed a significant increase in apoptosis rates and alteration in cell cycle phases after prolonged exposure .
  • Antimicrobial Evaluation : A series of experiments tested various thiadiazole compounds against clinical isolates of bacteria and fungi, demonstrating effective inhibition at low concentrations compared to standard treatments .

Q & A

Basic: What are the standard synthetic routes for 2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as substituted hydrazides or thiocarbohydrazides with aromatic aldehydes or ketones. For example, derivatives with methoxy(phenyl)methyl groups are synthesized via:

  • Thiocarbohydrazide cyclization : Reacting thiocarbohydrazide with methoxy(phenyl)methyl ketone in the presence of dehydrating agents like POCl₃ or H₂SO₄ under reflux .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields (up to 85%) by enhancing reaction kinetics .
  • Key factors : Solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios (1:1.2 for ketone:thiocarbohydrazide) critically affect purity and yield.

Basic: How is the structural integrity of this compound validated after synthesis?

A multi-spectral approach is employed:

  • IR spectroscopy : Confirms NH₂ (3200–3400 cm⁻¹) and C=S (1250–1300 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). Carbon signals for thiadiazole C2 and C5 appear at δ 160–170 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 263 for C₁₁H₁₂N₃OS) confirm molecular weight .
  • X-ray crystallography (if applicable): Resolves bond lengths and angles, showing the thiadiazole ring’s planarity .

Advanced: What experimental strategies are used to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies arise due to:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative). Standardizing protocols (e.g., CLSI guidelines) minimizes variability .
  • Structural analogs : Minor substituent changes (e.g., -Br vs. -NO₂ on the phenyl ring) drastically alter activity. For example:
SubstituentIC₅₀ (μM) against MCF-7MIC (μg/mL) against S. aureus
-OCH₃12.325
-NO₂8.750
-Br18.912

Data adapted from

  • Mechanistic studies : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or ROS detection to clarify primary targets .

Advanced: How can computational modeling optimize this compound’s bioactivity?

  • DFT calculations : Predict electron density distribution, identifying reactive sites (e.g., amino group for nucleophilic attacks) .
  • Molecular docking : Screens against targets like EGFR (anticancer) or DNA gyrase (antimicrobial). For instance, a docking score of −9.2 kcal/mol with EGFR suggests strong binding .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~2.5 indicates moderate lipophilicity) and toxicity risks .

Advanced: What methodologies elucidate the mechanism of action in anticancer studies?

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies early/late apoptosis in treated cells .
  • Cell cycle analysis : Propidium iodide staining reveals G1/S arrest (e.g., 60% cells in G1 phase vs. 40% in controls) .
  • Western blotting : Detects upregulated pro-apoptotic proteins (e.g., Bax, caspase-3) and downregulated Bcl-2 .

Advanced: How do substituent modifications impact stability and reactivity?

  • Electron-withdrawing groups (EWGs) : -NO₂ or -Br enhance oxidative stability but reduce nucleophilic substitution rates .
  • Electron-donating groups (EDGs) : -OCH₃ increases susceptibility to oxidation (e.g., sulfoxide formation) but improves solubility .
  • Steric effects : Bulky groups (e.g., 3,4-dichlorophenyl) hinder ring planarity, reducing π-π stacking with biological targets .

Advanced: What analytical techniques address stability challenges in long-term storage?

  • HPLC-MS monitoring : Detects degradation products (e.g., sulfoxides at RT vs. intact compound at −20°C) .
  • Thermogravimetric analysis (TGA) : Reveals decomposition onset at 180°C, guiding storage below 25°C .
  • Light exposure tests : UV-Vis spectroscopy shows 95% integrity after 30 days in amber glass vs. 70% in clear glass .

Advanced: How are structure-activity relationships (SAR) systematically studied for this compound?

  • Analog synthesis : Prepare derivatives with systematic substituent variations (e.g., -F, -Cl, -CH₃ on phenyl) .
  • Bioactivity clustering : Group compounds by IC₅₀/MIC values to identify pharmacophores (e.g., methoxy group critical for antimicrobial activity) .
  • 3D-QSAR models : CoMFA/CoMSIA maps highlight steric/electrostatic requirements for target binding .

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